NIMBINIC ACID
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Overview
Description
Nimbinic acid is a bioactive compound derived from the neem tree (Azadirachta indica). It is a triterpenoid with a complex molecular structure, known for its various biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nimbinic acid involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the triterpenoid structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from neem seeds or leaves. The extraction process may use solvents or supercritical carbon dioxide to isolate this compound. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Nimbinic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the formulation of natural pesticides and other bioactive products.
Mechanism of Action
Nimbinic acid exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and cytokines involved in inflammation.
Induce Apoptosis: In cancer cells through the activation of caspase pathways and mitochondrial dysfunction.
Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Nimbin: Another triterpenoid from neem with similar biological activities.
Salannin: A compound with a structure and properties close to those of nimbinic acid.
Azadirachtin: Known for its potent insecticidal properties, also derived from neem.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic and industrial applications.
Properties
IUPAC Name |
2-[13-(furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-13-15(14-7-9-34-12-14)10-16-20(13)27(4)17(11-19(29)30)26(3)18(28)6-8-25(2,24(32)33-5)22(26)21(31)23(27)35-16/h6-9,12,15-17,21-23,31H,10-11H2,1-5H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYBAJIWVVEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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